
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the class of compounds known as ketones and has a molecular weight of 365.17 g/mol.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been found to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit cancer cell proliferation, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to evaluate the potential side effects of this compound.
3. Studies to optimize the synthesis of this compound and develop more efficient methods for its production.
4. Studies to evaluate the potential use of this compound in combination with other drugs for cancer treatment.
5. Studies to evaluate the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and other neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been found to exhibit anticancer, anti-inflammatory, and analgesic effects. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone involves several steps. The first step involves the reaction of 2-bromo-4-methylphenol with potassium carbonate in dimethylformamide (DMF) to form the potassium salt of 2-bromo-4-methylphenol. The second step involves the reaction of the potassium salt of 2-bromo-4-methylphenol with ethyl 2-bromoacetate in DMF to form ethyl 2-(2-bromo-4-methylphenoxy)acetate. The final step involves the reaction of ethyl 2-(2-bromo-4-methylphenoxy)acetate with azetidine in the presence of potassium carbonate in DMF to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, it has been studied for its potential use in the treatment of inflammation and pain.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-3-4-11(10(13)7-9)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNDDFSEBSFXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


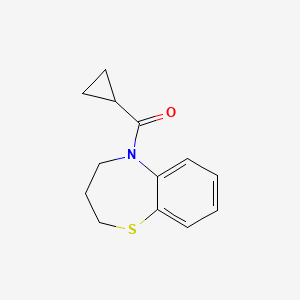
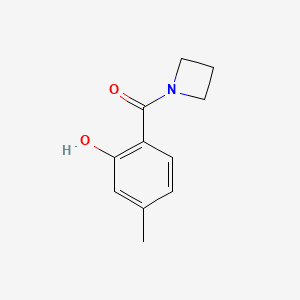
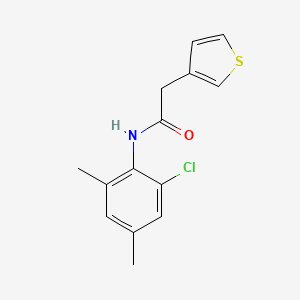
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
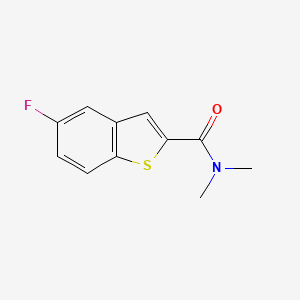
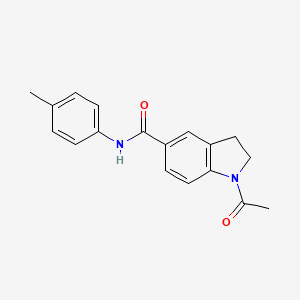

![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
